An In-depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene-d2: Synthesis, Properties, and Application as an Internal Standard
An In-depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene-d2: Synthesis, Properties, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2,3,5-trichlorobenzene-d2, a deuterated aromatic compound primarily utilized as an internal standard in quantitative analytical methods. The document details its chemical and physical properties, outlines a plausible synthetic route, and provides an exemplary experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS).
Core Compound Properties
1-Bromo-2,3,5-trichlorobenzene-d2 is the deuterium-labeled form of 1-Bromo-2,3,5-trichlorobenzene. The incorporation of two deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for isotope dilution mass spectrometry.[1] This technique is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantitative analyses.[2]
| Property | Value |
| Chemical Formula | C₆D₂BrCl₃ |
| Molecular Weight | 262.35 g/mol [3] |
| CAS Number | 1219803-86-7[3] |
| Appearance | Typically a solid |
| Synonyms | 2,3,5-Trichlorobromobenzene-d2[1] |
Synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2
The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 can be conceptualized in two main stages: the synthesis of the non-deuterated precursor, 1-Bromo-2,3,5-trichlorobenzene, followed by a deuteration step.
Part 1: Synthesis of 1-Bromo-2,3,5-trichlorobenzene (Non-Deuterated)
A common route to polysubstituted benzene (B151609) rings is through Sandmeyer-type reactions from an appropriately substituted aniline.
Experimental Protocol:
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Diazotization of 2,4,5-trichloroaniline (B140166): To a solution of 2,4,5-trichloroaniline in a mixture of hydrobromic acid and water, cooled to 0-5 °C, a solution of sodium nitrite (B80452) in water is added dropwise. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a heated solution of copper(I) bromide in hydrobromic acid. The reaction is typically heated to initiate the decomposition of the diazonium salt and the substitution with bromine.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with aqueous sodium hydroxide (B78521) solution to remove acidic impurities, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure 1-Bromo-2,3,5-trichlorobenzene.
Part 2: Deuteration
The deuteration of the aromatic ring can be achieved through an H-D exchange reaction, often catalyzed by a strong acid or a metal catalyst in the presence of a deuterium source like heavy water (D₂O).[4]
Experimental Protocol:
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Reaction Setup: 1-Bromo-2,3,5-trichlorobenzene is dissolved in a suitable solvent and placed in a high-pressure reactor with a deuterium source, such as D₂O, and a catalyst (e.g., platinum on alumina).
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H-D Exchange: The reactor is sealed and heated to a high temperature under pressure to facilitate the exchange of the two hydrogen atoms on the benzene ring with deuterium atoms. The reaction is monitored for the desired level of deuteration.
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Purification: After the reaction, the organic and aqueous layers are separated. The organic layer containing the deuterated product is washed, dried, and the solvent is evaporated. The final product, 1-Bromo-2,3,5-trichlorobenzene-d2, is then purified using techniques like column chromatography to ensure high isotopic and chemical purity.
Caption: Synthetic pathway for 1-Bromo-2,3,5-trichlorobenzene-d2.
Application as an Internal Standard in GC-MS Analysis
Deuterated internal standards are invaluable in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving data reliability.[5][6]
Experimental Protocol for Quantification of a Target Analyte
This protocol describes a general workflow for the quantification of a hypothetical target analyte using 1-Bromo-2,3,5-trichlorobenzene-d2 as an internal standard.
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Preparation of Standard Solutions:
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A primary stock solution of the target analyte is prepared in a suitable solvent.
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A primary stock solution of 1-Bromo-2,3,5-trichlorobenzene-d2 is prepared.
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A series of calibration standards are prepared by diluting the analyte stock solution and spiking each with a constant, known concentration of the internal standard.
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Sample Preparation:
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To each unknown sample, a precise volume of the internal standard stock solution is added at the beginning of the sample preparation process (e.g., before extraction).
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The samples are then subjected to the appropriate extraction and clean-up procedures.
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GC-MS Analysis:
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The prepared standards and samples are injected into the GC-MS system.
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The instrument is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and the deuterated internal standard.
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Data Analysis:
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The peak areas of the analyte and the internal standard are integrated.
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A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
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The concentration of the analyte in the unknown samples is determined from the calibration curve using the measured peak area ratios.
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Caption: Workflow for quantitative analysis using an internal standard.
Suppliers
A number of chemical suppliers offer 1-Bromo-2,3,5-trichlorobenzene-d2 for research purposes. These include, but are not limited to:
It is recommended to request a certificate of analysis from the supplier to verify the chemical and isotopic purity of the compound before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. tn-sanso.co.jp [tn-sanso.co.jp]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Page loading... [guidechem.com]
